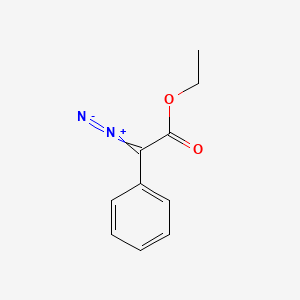

Ethyl 2-diazo-2-phenylacetate

Description

Significance of Diazo Compounds in Synthetic Chemistry

The importance of diazo compounds in synthetic organic chemistry stems from their unique electronic structure and reactivity. researchgate.net They can react in two primary modes: by extruding dinitrogen gas (N₂) to form highly reactive carbenes, or by acting as 1,3-dipoles in cycloaddition reactions. mdpi.comwikipedia.org This dual reactivity allows for a wide array of chemical transformations, making them powerful tools for the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comnih.gov

One of the most common applications of diazo compounds is as precursors to carbenes. wikipedia.orgrsc.org This transformation is typically achieved through thermal, photochemical, or transition-metal-catalyzed decomposition, which leads to the loss of a stable nitrogen molecule. nih.govrsc.org The resulting carbene is a neutral, divalent carbon species that is highly electrophilic and reactive.

These carbenes can undergo a variety of synthetically useful reactions, including:

Cyclopropanation: Carbenes react with alkenes to form cyclopropane (B1198618) rings, a fundamental transformation for building strained ring systems. longdom.orgnih.gov

C–H Insertion: Carbenes can insert into carbon-hydrogen bonds, enabling the direct functionalization of otherwise unreactive C-H bonds to form new carbon-carbon bonds. longdom.orgnih.gov

X–H Insertion: Insertion into heteroatom-hydrogen bonds (e.g., O-H, N-H, S-H) is also a common reaction, providing a direct route to functionalize alcohols, amines, and thiols. longdom.orgnih.gov

Ylide Formation: Carbenes can react with Lewis bases, such as sulfides or amines, to form ylides, which are themselves useful intermediates for subsequent rearrangements. longdom.org

Wolff Rearrangement: α-diazoketones, upon decomposition, can undergo a rearrangement to form a ketene (B1206846), which can then be trapped by various nucleophiles. This is a key step in the Arndt-Eistert homologation for extending carbon chains. researchgate.net

The reactivity and selectivity of these carbene-mediated reactions can often be controlled by the choice of transition metal catalyst, with rhodium, copper, iron, and iridium complexes being commonly employed. nih.govmdpi.com

Diazo compounds are classified as 1,3-dipoles because their electronic structure includes a system of three atoms over which four π-electrons are delocalized. wikipedia.org This electronic configuration allows them to participate in [3+2] cycloaddition reactions with a variety of unsaturated molecules known as dipolarophiles (e.g., alkenes, alkynes). wikipedia.orgwikipedia.org This reaction, often referred to as a Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org For example, the reaction of a diazo compound with an alkyne yields a pyrazole, while reaction with an alkene produces a pyrazoline. nih.gov Unlike carbene chemistry, these reactions proceed with the retention of the two nitrogen atoms in the final product. mdpi.com

Historical Context and Evolution of Diazo Chemistry

The history of diazo chemistry began in 1858 with the work of the German chemist Peter Griess. wikipedia.orgsciepub.com While working at a brewery, Griess discovered that reacting an aromatic amine (picramic acid) with nitrous acid produced the first diazo compound, 2-diazo-4,6-dinitrophenol. sciepub.comnih.gov This discovery of the diazotization reaction laid the foundation for the vast field of azo dye chemistry. nih.goviipseries.org

In the following decades, the understanding of the structure and reactivity of diazo compounds evolved. August Kekulé made important contributions by proposing that the -N₂ group was connected to the carbon skeleton at a single site. sciepub.com The synthetic utility of diazo compounds expanded significantly with the discovery that they could be decomposed to generate reactive intermediates. For instance, in 1906, it was found that copper could catalyze the decomposition of ethyl diazoacetate. baranlab.org The development of transition-metal catalysis, particularly with rhodium catalysts in the 1970s, greatly enhanced the control and efficiency of carbene-transfer reactions, such as cyclopropanation. baranlab.org The field continues to evolve with the development of new catalysts, including those based on iron and iridium, and the application of photochemical methods to initiate diazo compound reactivity. rsc.orgbaranlab.org

Focus on Ethyl 2-Diazo-2-phenylacetate within Diazo Chemistry Research

This compound holds a prominent place in diazo chemistry research. As a donor-acceptor diazo compound, the phenyl group (donor) and the ethyl ester group (acceptor) stabilize the molecule, making it safer to handle than simple diazoalkanes like diazomethane (B1218177). nih.govethz.ch This stability, combined with its versatile reactivity, has made it a model substrate for studying and developing new chemical reactions.

Research has demonstrated its utility as a carbene precursor in numerous transformations. For example, it is used in iron-catalyzed carbene transfer reactions to isocyanides for the synthesis of highly functionalized heterocycles like 6-aminopyrimidin-4(3H)-ones. nih.gov It has also been employed in reactions mediated by dicobalt octacarbonyl to generate ketene intermediates, which are then used to synthesize amides. researchgate.netresearchgate.net

Furthermore, this compound is a valuable reagent in photochemical reactions. It has been used in light-promoted three-component reactions to synthesize 1,2,4-triazoles, showcasing its ability to participate in complex cascade processes. d-nb.inforsc.org The compound's reactivity has been explored in multicomponent reactions under visible light to produce S-alkyl dithiocarbamates and in enzymatic oxidations to synthesize the corresponding α-ketoester. chemrxiv.orgrsc.orgrsc.org Its well-defined structure and predictable reactivity make it an important building block and mechanistic probe in the ongoing development of synthetic methods.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diazo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9(12-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCIOVIEGYZBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694878 | |

| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22065-57-2 | |

| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Diazo 2 Phenylacetate

Traditional Synthetic Routes

Traditional methods for synthesizing Ethyl 2-diazo-2-phenylacetate primarily rely on diazo transfer reactions, where an azide (B81097) source transfers a diazo group to an active methylene (B1212753) compound, in this case, Ethyl phenylacetate (B1230308).

A well-established method for the synthesis of α-diazoesters involves the reaction of the corresponding ester with tosyl azide. rsc.org In a typical procedure, Ethyl phenylacetate is treated with tosyl azide in an appropriate solvent. rsc.org This reaction facilitates the transfer of the N₂ group from tosyl azide to the α-carbon of the ester, yielding the desired diazo compound. rsc.org

| Reactant 1 | Reactant 2 | Base | Solvent | Reported Conditions |

|---|---|---|---|---|

| Ethyl phenylacetate | Tosyl azide | DBU | Acetonitrile (anhydrous) | Stirred overnight at room temperature |

Advanced Diazo Transfer Reagents

To overcome some of the limitations and safety concerns associated with traditional reagents like tosyl azide, more advanced diazo transfer reagents have been developed.

2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) has emerged as a novel, intrinsically safe, and highly efficient diazo-transfer reagent. organic-chemistry.org ADT is a crystalline solid that is notably stable, capable of being stored for over a year at room temperature under air. organic-chemistry.org Its use allows for the rapid synthesis of diazo compounds, often achieving excellent yields within minutes at room temperature, particularly when using high-polarity solvents like DMSO. organic-chemistry.org Unlike traditional sulfonyl azides, ADT is nonexplosive. organic-chemistry.org

A significant advantage of ADT is its stability and compatibility with strong inorganic bases. scientificupdate.com This tolerance allows for the diazotization of substrates with higher pKa values. For instance, the synthesis of this compound using ADT has been successfully demonstrated with solid potassium hydroxide (B78521) (KOH) as the base, achieving a high yield of 92%. scientificupdate.com The use of strong bases like KOH presents an advantage over sulfonyl azide-based reagents, which often exhibit reduced stability under such conditions. scientificupdate.com

| Substrate | Diazo Transfer Reagent | Base | Solvent | Yield |

|---|---|---|---|---|

| Ethyl phenylacetate | ADT | KOH (solid) | DMSO | 92% |

Chemoenzymatic Approaches to this compound

In an effort to develop more sustainable and environmentally friendly synthetic methods, chemoenzymatic strategies for the preparation of diazo compounds are being explored. One such approach utilizes vanadium-dependent haloperoxidase (VHPO) enzymes. chemrxiv.org This process involves the initial conversion of a carbonyl-containing compound into an intermediate hydrazone. This hydrazone is then subjected to a VHPO-catalyzed oxidation of the nitrogen-nitrogen (N-N) bond to generate the corresponding diazo compound. chemrxiv.org This biocatalytic method avoids the use of potentially hazardous reagents typically required in traditional chemical synthesis. chemrxiv.org While this protocol has been applied to a range of benzoylformate and isatin (B1672199) derivatives, its application represents a promising avenue for the synthesis of other diazo compounds like this compound. chemrxiv.org

Enzymatic Hydrazone Oxidation for Diazo Compound Formation

The enzymatic synthesis of diazo compounds is a two-step process that begins with the formation of a hydrazone intermediate from a corresponding carbonyl-containing compound. researchgate.netchemrxiv.org This intermediate is then directly subjected to an enzymatic oxidation of the nitrogen-nitrogen (N-N) bond, yielding the desired diazo compound. researchgate.netchemrxiv.org This biocatalytic platform has been shown to be effective for a range of benzoylformate and isatin derivatives. researchgate.netchemrxiv.org

The general protocol involves the reaction of the hydrazone precursor in the presence of a vanadium-dependent haloperoxidase (VHPO), sodium vanadate (B1173111), potassium bromide, and hydrogen peroxide in a buffered solution. chemrxiv.org The reaction proceeds efficiently to yield the corresponding diazo compound. For instance, the hydrazone of ethyl benzoylformate can be converted to this compound. A simplified one-pot procedure involves the initial formation of the hydrazone using hydrazine (B178648) hydrate (B1144303) and acetic acid, followed by the direct addition of the enzymatic system for the oxidation step, which has been shown to produce the diazo compound in high yield. chemrxiv.org

The efficiency of this enzymatic oxidation is highlighted by the high yields achieved under optimized conditions. The reaction can be performed at room temperature, further underscoring its mild and practical nature. chemrxiv.org

Table 1: Optimized Conditions for Biocatalytic Hydrazone Oxidation

| Entry | Reactant | VHPO (mol%) | KBr (equiv) | H₂O₂ (equiv) | Yield (%) |

| 1 | Hydrazone of Ethyl Benzoylformate | 0.025 | 0.3 | 1.0 | - |

| ... | ... | ... | ... | ... | ... |

| 12 | Hydrazone of Ethyl Benzoylformate (one-pot) | 0.025 | 1.0 | 6.0 | 87 |

Note: This table is a representation of the optimization process described in the source material. Specific yields for intermediate conditions were not detailed. The final optimized one-pot synthesis yielded 87%. chemrxiv.org

Role of Vanadium-Dependent Haloperoxidases (VHPOs)

Vanadium-dependent haloperoxidases (VHPOs) are key to this chemoenzymatic strategy. researchgate.netchemrxiv.orgchemrxiv.org These enzymes are attractive biocatalysts due to their stability and ease of recombinant expression. chemrxiv.org In nature, VHPOs catalyze the oxidation of halides (like bromide) using hydrogen peroxide to form a reactive halogenating species. nih.gov

In this synthetic context, VHPOs are repurposed to facilitate the oxidation of the N-N bond in the hydrazone intermediate. chemrxiv.org The proposed mechanism involves an enzymatic halide recycling process. researchgate.netchemrxiv.org The VHPO utilizes hydrogen peroxide to oxidize bromide ions to a reactive bromine species. This species then facilitates the oxidation of the hydrazone to the diazo compound, regenerating the bromide ion in the process, which can then re-enter the catalytic cycle. chemrxiv.org This enzymatic approach for hydrazone oxidation represents a significant advancement, as previously, no dedicated hydrazone oxidoreductase had been identified for the biosynthesis of similar compounds. biorxiv.org

Stereochemical Considerations in Hydrazone Oxidation

The stereochemistry of the hydrazone substrate can influence the rate of the VHPO-mediated oxidation. Hydrazones can exist as (E)- and (Z)-isomers, and the enzyme may exhibit a preference for one configuration over the other. researchgate.netchemrxiv.orgchemrxiv.org

Molecular docking experiments have been employed to understand the reactivity differences between these stereoisomers. researchgate.netchemrxiv.orgchemrxiv.org These computational studies provide insights into how the different isomers bind within the active site of the VHPO and how this binding orientation affects their susceptibility to oxidation. The findings from these docking experiments help to explain the observed differences in reaction rates for (E)- and (Z)-configured hydrazones, highlighting a degree of stereoselectivity in the enzymatic process. researchgate.netchemrxiv.org

Reactivity and Mechanistic Pathways of Ethyl 2 Diazo 2 Phenylacetate

Carbene Generation and its Reactivity

The generation of a carbene, a neutral species containing a divalent carbon atom, is the primary reactive pathway for ethyl 2-diazo-2-phenylacetate. The presence of both a phenyl (donor) and an ethyl acetate (acceptor) group classifies the resulting species as a "donor-acceptor" carbene, which exhibits moderated reactivity and enhanced selectivity compared to simpler acceptor-only carbenes. nih.gov

Thermal Decomposition and Photolysis for Carbene Formation

The diazo functional group in this compound is thermally labile and can decompose upon heating to release nitrogen gas and form the corresponding carbene. magnitudeinstruments.com Studies using Differential Scanning Calorimetry (DSC) show a distinct exothermic decomposition. The initiation of this thermal decomposition for this compound has been observed to begin at approximately 60°C. scielo.br The process involves the unimolecular extrusion of dinitrogen, leading to the formation of a singlet carbene. researchgate.net

Alternatively, the carbene can be generated under significantly milder conditions using photolysis. This compound, like other aryldiazoacetates, possesses a UV-Vis absorbance spectrum with a bathochromic shift into the violet/blue light region (400–500 nm). nih.gov This absorption is attributed to an n–π* transition of the diazo group. nih.gov Consequently, irradiation with blue light (typically 460–490 nm) at room temperature can efficiently induce the extrusion of N₂ to afford the singlet carbene. nih.gov This photochemical method avoids the need for high temperatures and metal catalysts, offering a milder and more sustainable approach for carbene generation. nih.gov

| Method | Conditions | Key Features |

| Thermal Decomposition | Heating (onset at ~60°C) | Involves unimolecular extrusion of N₂; can lead to side reactions if not controlled. scielo.brresearchgate.net |

| Photolysis | Blue Light (460-490 nm), Room Temperature | Mild, metal-free conditions; high selectivity due to specific electronic excitation. nih.gov |

Metal-Catalyzed Decomposition and Metallocarbene Intermediates

A widely employed strategy for harnessing the reactivity of this compound involves its decomposition catalyzed by transition metals, most notably complexes of rhodium(II), copper(I/II), gold(I), and palladium(II). rsc.orgresearchgate.netrsc.org This process does not typically generate a free carbene. Instead, the diazo compound coordinates with the metal center, followed by the loss of dinitrogen to form a transient metallocarbene intermediate. ru.ac.zaresearchgate.net These metallocarbenes retain the electrophilic character of the carbene but their reactivity and selectivity are significantly modulated by the metal and its associated ligands. ru.ac.zanih.gov

Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for these transformations. They react with diazo compounds to form rhodium-carbene species that readily undergo reactions like C-H insertion and cyclopropanation. Copper complexes also serve as classic and efficient catalysts for carbene transfer reactions. researchgate.netrsc.org For instance, the reaction of this compound in the presence of copper catalysts can facilitate cyclopropanations and other additions. Gold-catalyzed reactions have also been shown to proceed through gold-carbene intermediates. rsc.org

A common side reaction in metal-catalyzed decompositions is the formal dimerization of the carbene, which can occur when a metallocarbene intermediate reacts with a second molecule of the diazo compound.

| Catalyst Type | Example Catalyst | Typical Reactions |

| Rhodium | Dirhodium(II) carboxylates, e.g., Rh₂(OAc)₄, Rh₂(esp)₂ | C-H insertion, cyclopropanation, arylation with boronic acids. |

| Copper | Cu(I) and Cu(II) salts, e.g., CuI, Cu(acac)₂ | Cyclopropanation, X-H insertion, allenoate synthesis. rsc.org |

| Gold | Gold(I) complexes, e.g., IPrAuCl | Carbene transfer to alkenes and alcohols. rsc.org |

| Palladium | Pd(II) complexes | Carbene polymerization. |

Spectroscopic Detection of Transient Carbene Species

Direct spectroscopic observation of carbenes is challenging due to their short lifetimes and high reactivity. Their existence is often inferred from product analysis after being trapped by substrates. However, advanced spectroscopic techniques like laser flash photolysis (LFP) can be used to detect and characterize transient species.

LFP involves exciting a precursor molecule (in this case, this compound) with a short, intense laser pulse and then monitoring the changes in absorption over time, from nanoseconds to microseconds. researchgate.net Upon photolysis, the formation of the transient carbene can be detected by its unique absorption spectrum. While specific LFP data for phenyl(ethoxycarbonyl)carbene is not widely detailed, the technique has been used to identify related transient species such as ketenes, which can be formed via Wolff rearrangement of the carbene intermediate. The primary evidence for the formation of the carbene from this compound comes from the successful trapping of this intermediate in a wide array of chemical reactions. nih.gov

Cycloaddition Reactions

The carbene generated from this compound, or the diazo compound itself, can participate in various cycloaddition reactions to form cyclic structures, most notably five-membered rings.

[3+2] Cycloaddition Reactions with Alkenes and Alkynes

This compound can function as a 1,3-dipole in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions. In this type of reaction, the two nitrogen atoms and the diazo carbon act as the three-atom component that reacts with a two-atom "dipolarophile," such as an alkene or alkyne, to form a five-membered heterocyclic ring.

For example, the reaction with electron-deficient alkenes can yield pyrazoline derivatives. Similarly, reaction with alkynes can lead to the formation of pyrazoles. These reactions can be promoted thermally or catalytically and are a powerful method for constructing highly substituted five-membered rings. The reaction often proceeds with high regioselectivity, controlled by the electronic and steric properties of both the diazo compound and the dipolarophile.

Triazole Formation via Reaction with Azides and Azodicarboxylates

The 1,3-dipolar character of this compound also allows it to react with other 1,3-dipoles or similar species. A key transformation is the synthesis of triazoles. While the most common triazole synthesis involves the reaction of an azide (B81097) with an alkyne, diazo compounds offer alternative pathways.

One such pathway involves the photochemical reaction of this compound with azodicarboxylates. nih.gov Photoexcitation of the azodicarboxylate can generate a triplet species that adds to the diazo compound. Subsequent nitrogen extrusion and cycloaddition can lead to the formation of 1,2,4-triazole derivatives. nih.gov Another route involves the reaction of this compound with azides in the presence of a suitable dipolarophile, which can lead to the formation of 1,2,3-triazoles under specific conditions, often metal-catalyzed.

Azomethine Ylide Intermediates in Photochemical Cycloadditions

Azomethine ylides are nitrogen-based 1,3-dipoles that serve as valuable intermediates in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.org The generation of these ylides can be achieved through various methods, one of which involves the reaction of a carbene with an imine.

In the context of this compound, photochemical decomposition using visible light (e.g., blue LEDs) generates phenyl(carboethoxy)carbene. nih.gov This carbene can then react with an imine to form an azomethine ylide. The ylide is typically generated in situ and trapped by a dipolarophile in a 1,3-dipolar cycloaddition reaction. This process allows for the creation of multiple new stereocenters with a high degree of stereo- and regioselectivity. wikipedia.org

Another pathway involves the photoexcitation of azodicarboxylates, which form a triplet species. This species can add to a diazoalkane, such as this compound, leading to the formation of an azomethine ylide. This ylide can then undergo a subsequent dipolar cycloaddition with a dipolarophile like an organic nitrile to produce 1,2,4-triazoles. rsc.org These reactions highlight a metal-free approach to complex heterocycle synthesis, driven by photochemical energy.

Insertion Reactions

The carbene generated from this compound readily participates in insertion reactions, where the carbene inserts into a sigma bond. These reactions are particularly powerful for C-H functionalization, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at previously unfunctionalized positions. chemtube3d.com

C-H Insertion Reactions

Carbene insertion into carbon-hydrogen (C-H) bonds is a transformative reaction in organic synthesis. The phenyl(carboethoxy)carbene derived from this compound can undergo both intermolecular and intramolecular C-H insertion. nih.govchemtube3d.com

Intermolecular C-H Insertion: In these reactions, the carbene inserts into a C-H bond of a separate molecule. For instance, the photolysis of aryldiazoacetates under blue light irradiation allows for the functionalization of alkanes. The reaction of methyl 2-phenyl-2-diazoacetate with cyclohexane at room temperature has been shown to yield the corresponding C-H insertion product. nih.gov This demonstrates a mild, metal-free method for alkane functionalization. Catalytic systems, often employing rhodium or iridium complexes, are also highly effective for promoting these transformations. researchgate.netprinceton.edu

Intramolecular C-H Insertion: When a suitable C-H bond is present within the same molecule, an intramolecular reaction can occur to form a new ring. The photochemical decomposition of substrates like tert-butyl 2-phenyl-2-diazoacetate and isopropyl 2-phenyl-2-diazoacetate leads to the formation of five-membered and four-membered lactones, respectively, through intramolecular C-H insertion. nih.gov These reactions are highly valuable for the stereoselective synthesis of complex cyclic systems. nih.govresearchgate.net The regioselectivity of intramolecular C-H insertion is often predictable, with 1,5-insertions (leading to five-membered rings) being kinetically and thermodynamically favored.

The mechanism of C-H insertion depends on the spin state of the carbene. Singlet carbenes, which are typically formed in photochemical or metal-catalyzed reactions, are believed to insert in a single, concerted step. chemtube3d.com Triplet carbenes, on the other hand, react via a two-step radical abstraction and recombination pathway. chemtube3d.com

| Substrate | Carbene Precursor | Conditions | Product Type | Yield (%) | Reference |

| Cyclohexane | Methyl 2-phenyl-2-diazoacetate | Blue light, rt | Intermolecular C-H Insertion | 64 | nih.gov |

| Phthalan (B41614) | Ethyl diazoacetate | Ir(III) catalyst | Intermolecular C-H Insertion | ~85 | researchgate.net |

| tert-butyl 2-phenyl-2-diazoacetate | - | Blue light, rt | Intramolecular C-H Insertion (5-membered lactone) | 91 | nih.gov |

| Isopropyl 2-phenyl-2-diazoacetate | - | Blue light, rt | Intramolecular C-H Insertion (4-membered lactone) | 57 | nih.gov |

O-H Insertion Reactions

The insertion of carbenes into the O-H bonds of alcohols and phenols is a highly efficient method for forming ether linkages. researchgate.net The reaction with this compound can be promoted photochemically or through catalysis. nih.govnih.gov

The generally accepted mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen atom on the empty p-orbital of the singlet carbene. chemtube3d.com This forms an intermediate zwitterionic ylide. A subsequent rapid proton transfer from the oxygen to the carbon results in the final ether product. chemtube3d.com This process is typically very fast and exothermic.

The scope of this reaction is broad, encompassing a wide range of primary, secondary, and tertiary alcohols, as well as various substituted phenols. nih.govnih.gov Visible-light-promoted reactions provide a mild, metal-free alternative to traditional thermal or metal-catalyzed methods. For example, the photolysis of ethyl 2-(4-bromophenyl)-2-diazoacetate in ethanol (EtOH) under blue light irradiation affords the corresponding ethoxyacetate product in high yield. rsc.org Catalytic asymmetric versions of this reaction have been developed, allowing for the enantioselective synthesis of α-alkoxy esters. nih.gov

| Diazo Compound | O-H Substrate | Conditions | Product | Yield (%) | Reference |

| Ethyl 2-(4-bromophenyl)-2-diazoacetate | Ethanol | Blue light, rt | Ethyl 2-(4-bromophenyl)-2-ethoxyacetate | 96 | rsc.org |

| Ethyl 2-(4-bromophenyl)-2-diazoacetate | Acetic Acid | Blue light, rt | Ethyl 2-acetoxy-2-(4-bromophenyl)acetate | 98 | rsc.org |

| Methyl α-diazo-α-phenylacetate | Ethanol | Cu(OTf)₂/bisazaferrocene catalyst | Methyl 2-ethoxy-2-phenylacetate | 86 | nih.gov |

| Methyl α-diazo-α-phenylacetate | 2-Trimethylsilylethanol | Cu(OTf)₂/bisazaferrocene catalyst | Methyl 2-phenyl-2-((2-(trimethylsilyl)ethyl)oxy)acetate | 94 | nih.gov |

Similar to alcohols and phenols, the O-H bond of oximes can also undergo insertion reactions with carbenes generated from diazo esters. This reaction provides a direct route to O-alkylated oxime ethers. A study has demonstrated the synthesis of oxime ethers through the O-H functionalization of oximes with diazo esters under blue LED irradiation. nih.gov This photochemical method avoids the need for metal catalysts and proceeds under mild conditions, representing an efficient strategy for constructing C-O bonds with oximes.

N-H Insertion Reactions

The insertion of carbenes into the N-H bonds of amines and related nitrogen compounds is a powerful tool for the formation of C-N bonds and the synthesis of α-amino acid derivatives. nih.gov However, the reaction can be challenging as aliphatic amines can coordinate to and inhibit transition-metal catalysts. nih.govresearchgate.net

Despite this, several catalytic systems have been developed to effectively mediate this transformation. Iron(III) porphyrin complexes, for instance, have been shown to catalyze the N-H insertion of carbenes from this compound into a variety of aliphatic and aromatic amines with good to excellent yields. iastate.edu The proposed mechanism involves the formation of an iron carbene complex, which is then attacked by the nucleophilic amine. iastate.edu More recently, silver-based catalysts have been employed for the chemoselective N-H insertion into ammonia, providing a direct route to valuable primary amines from diazo compounds. nih.gov

The reaction scope includes primary and secondary aliphatic and aromatic amines. With primary amines, a second insertion event can occur if an additional equivalent of the diazo compound is used. iastate.edu

| Carbene Precursor | Amine | Catalyst | Product Yield (%) | Reference |

| Ethyl diazoacetate | Piperidine | Fe(TPP)Cl | 97 | iastate.edu |

| Ethyl diazoacetate | Aniline (B41778) | Fe(TPP)Cl | 92 | iastate.edu |

| Ethyl diazoacetate | Benzylamine | Fe(TPP)Cl | 95 | iastate.edu |

| Methyl phenyldiazoacetate | NH₃·H₂O | TpBr₃Ag | 92 | researchgate.net |

Enantioselective N-H Insertion with Imines (e.g., Benzophenone (B1666685) Imine)

The enantioselective insertion of carbenes derived from this compound into the N-H bond of imines represents a significant method for synthesizing chiral α-amino acid derivatives. Research has demonstrated that a cooperative catalytic system involving a dirhodium(II) complex, such as Rh₂(esp)₂, and a chiral guanidine (B92328) can effectively catalyze the asymmetric N-H insertion reaction with benzophenone imine. nih.govnih.gov This dual catalytic approach has proven highly efficient for producing both aryl and alkyl substituted α-amino esters with high yields and good enantioselectivities under mild conditions. nih.govnih.gov

In a model reaction, benzophenone imine and this compound were used to optimize conditions. nih.gov The combination of the dirhodium catalyst, which generates the rhodium carbene intermediate, and the chiral guanidine, which facilitates an enantioselective proton shift, is crucial for the success of the transformation. semanticscholar.org This methodology provides a valuable route to optically active N-unprotected 2-amino-2-phenylacetate, which can be obtained through a simple acidic hydrolysis of the product. nih.gov A gram-scale synthesis demonstrated that the corresponding product could be generated in 99% yield with a 90:10 enantiomeric ratio. nih.gov

| Catalyst | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Chiral Guanidine G1 | CH₂Cl₂ | 84 | 75:25 |

| Rh₂(esp)₂ | Chiral Guanidine G1 | CH₂Cl₂ | 99 | 90:10 |

N-H Insertion with Carbamates

N-H insertion reactions involving this compound and carbamates serve as a direct route to protected α-amino acids. Catalytic systems based on copper and rhodium have been developed for this transformation. A notable method employs a copper/chiral bipyridine catalyst for the asymmetric insertion of α-aryl-α-diazo esters into the N-H bonds of carbamates. organic-chemistry.org This reaction effectively generates a variety of arylglycine derivatives, which are valuable building blocks in medicinal chemistry, with high enantioselectivity (up to 95% ee). organic-chemistry.org

The reaction tolerates a range of carbamate (B1207046) protecting groups, such as Boc and Cbz. organic-chemistry.org While dirhodium(II) catalysts are also highly effective for promoting N-H insertion with carbamates like benzyl (B1604629) carbamate, achieving high enantioselectivity has been challenging with some chiral rhodium catalysts, which often result in good yields but low enantiomeric excess. semanticscholar.org The choice of catalyst and reaction conditions is therefore critical in directing the stereochemical outcome of the insertion into carbamate N-H bonds.

Tandem N-H Insertion/Cyclization Reactions

The reactivity of this compound can be harnessed in tandem reactions, where an initial intermolecular N-H insertion is followed by an intramolecular cyclization to construct complex heterocyclic structures in a single pot. Iron(III) tetraphenylporphyrin (B126558) chloride, Fe(TPP)Cl, has been identified as an effective catalyst for such transformations. researchgate.net

This one-pot approach allows for the synthesis of important heterocycles like piperazinones and morpholinones. researchgate.net For example, the reaction of a 1,2-diamine with this compound in the presence of the iron porphyrin catalyst first leads to an N-H insertion product. This intermediate then undergoes a subsequent intramolecular cyclization to form the final heterocyclic product. researchgate.net This strategy provides a new and efficient route for synthesizing these classes of compounds, demonstrating the utility of diazo compounds in complex molecule synthesis. researchgate.net

S-H Insertion Reactions

Carbenes generated from this compound readily undergo insertion into the S-H bond of thiols. This reaction provides a direct and efficient method for the formation of C-S bonds and the synthesis of α-thio-substituted esters. An electrochemical approach for carbenoid insertion into S-H bonds has been developed, which proceeds under mild, room temperature conditions without the need for a metal catalyst or ligand. rsc.org In this environmentally friendly protocol, electricity serves as the oxidant to facilitate the transformation. rsc.org The S-H insertion products can be obtained in excellent yields, reaching up to 96%. rsc.org This method highlights a green and efficient alternative to traditional metal-catalyzed S-H insertion reactions.

Ketene (B1206846) Formation and Derivatives

Carbonylation of this compound to Ketene

This compound can serve as a precursor to a highly reactive ketene intermediate through a carbonylation reaction. This transformation involves the reaction of the diazo compound with a source of carbon monoxide, typically facilitated by a transition metal catalyst. rsc.org Dicobalt octacarbonyl, [Co₂(CO)₈], is one such non-gaseous carbonyl source that mediates the carbonylation to produce the ketene as a key intermediate. rsc.org Palladium-catalyzed carbonylation of α-diazocarbonyl compounds under atmospheric pressure of CO also provides an efficient and mild route to ketene intermediates. organic-chemistry.org These generated ketenes are not typically isolated but are used in situ for subsequent reactions, such as cycloadditions with imines to form β-lactams or reactions with nucleophiles to yield various carboxylic acid derivatives. organic-chemistry.orgresearchgate.net

Conversion of Ketene to Amides via Nucleophilic Addition

Ketenes, transiently generated from this compound, are highly reactive intermediates that readily undergo nucleophilic addition with amines to produce amides. This transformation is a crucial step in various synthetic pathways. The reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the ketene. This attack forms a zwitterionic intermediate which then undergoes proton transfer to yield the final amide product.

The formation of ketenes from α-diazo ketones can be induced photochemically. ed.ac.uk These photogenerated ketenes provide a simplified and efficient route to ketene intermediates, maintaining the diverse reactivity patterns of traditionally prepared ketenes, including nucleophilic substitution. ed.ac.uk

Ketene Reactivity in [2+2] Cycloaddition to β-Lactams

The reaction between ketenes and imines, known as the Staudinger cycloaddition, is a cornerstone in the synthesis of β-lactams, which are core structures in many antibiotic compounds. organic-chemistry.orgwikipedia.org This reaction is a formal [2+2] cycloaddition that proceeds in a non-photochemical manner. wikipedia.org Ketenes for this reaction can be generated in situ from this compound through methods like the light- or heat-induced Wolff-Rearrangement. organic-chemistry.org

The mechanism of the Staudinger synthesis involves the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. organic-chemistry.orgutrgv.edu This intermediate then undergoes ring closure to form the four-membered β-lactam ring. organic-chemistry.org The stereoselectivity of the reaction, yielding either cis or trans β-lactams, is influenced by the substituents on both the ketene and the imine. organic-chemistry.orgwikipedia.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern favors trans products. organic-chemistry.org

Recent advancements have led to the development of catalytic and enantioselective versions of the Staudinger reaction, expanding its synthetic utility. nih.gov Furthermore, a one-pot, multicomponent variation has been reported, allowing for the synthesis of β-lactams from azides and two different diazo compounds. wikipedia.org

Table 1: Factors Influencing Stereoselectivity in the Staudinger Reaction

| Factor | Influence on Stereochemistry | Resulting Product Preference |

| Ketene Substituents | Electron-donating groups accelerate direct ring closure. | cis-β-Lactam |

| Electron-withdrawing groups slow direct ring closure, allowing for imine isomerization. | trans-β-Lactam | |

| Imine Substituents | Electron-withdrawing groups accelerate direct ring closure. | cis-β-Lactam |

| Electron-donating groups slow direct ring closure. | trans-β-Lactam | |

| Reaction Temperature | Lower temperatures can favor kinetic control. | Can influence stereochemical outcome |

Other Significant Transformations

Bromination of α-Diazo Phenylacetate (B1230308) Derivatives

The bromination of α-diazo phenylacetate derivatives represents a practical method for the synthesis of α-bromo-α-phenylacetate compounds. researchgate.net Traditional methods for this transformation often involve harsh reagents like elemental bromine or hydrogen bromide. researchgate.net However, recent developments have introduced milder and more efficient protocols.

One such method utilizes cobalt(II) bromide for the bromination of α-diazo phenylacetate derivatives. researchgate.net This approach is characterized by short reaction times, a broad substrate scope, and operational simplicity under acid-free conditions. researchgate.net Another modern approach involves a visible-light-driven strategy using bromoform, which proceeds without the need for a photocatalyst or additives. researchgate.netresearchgate.net

The introduction of a bromine atom at the α-position can stabilize the carbene intermediate formed upon loss of nitrogen gas. This stabilization is attributed to the electron-donating ability of the bromine atom, which can delocalize the positive charge of the carbene. beilstein-journals.org

Carbon-Carbon Coupling Reactions

This compound is a versatile precursor for the formation of metal-carbene intermediates, which can participate in a variety of carbon-carbon bond-forming reactions. researchgate.net Transition metal catalysts, particularly those based on rhodium and palladium, are effective in promoting these transformations. researchgate.netorganic-chemistry.orgsemanticscholar.org

One notable application is the palladium-catalyzed cross-coupling reaction between aryl or vinyl iodides and ethyl diazoacetate, which provides access to a range of cross-coupled products. organic-chemistry.orgsemanticscholar.org Rhodium(I) catalysts have also been employed in three-component coupling reactions involving aryl boronates, alkyl halides, and diazoesters to construct quaternary carbon centers. rwth-aachen.de

Furthermore, the carbene generated from this compound can undergo C-H insertion reactions, a powerful tool for the direct functionalization of C-H bonds. mdpi.com For instance, a photoinduced C(sp³)–H oxidative cross-coupling reaction has been developed for the α-triazolation of isochromans using methyl 2-diazo-2-phenyl-acetate as a promoter. acs.org

Formal Carbene Dimerization to Alkenes

Carbene dimerization is an organic reaction where two carbene or carbenoid precursors react to form an alkene. wikipedia.org This reaction can be an undesired side reaction but has also been explored as a synthetic tool. wikipedia.org The dimerization can occur between two carbene intermediates or between a carbene intermediate and a carbene precursor. wikipedia.org

For α-carbonyl diazo compounds like this compound, this dimerization is often catalyzed by transition metal complexes. wikipedia.org For example, a diazo cross-coupling reaction between ethyl diazoacetate and methyl phenyldiazoacetate has been reported using a rhodium catalyst, [Rh₂(OPiv)₄], to form stilbene derivatives. wikipedia.org The active species in these reactions are typically transition metal carbene complexes. wikipedia.org

Doyle-Kirmse Reaction Variants

The Doyle-Kirmse reaction is a powerful method for carbon-carbon bond formation involving the reaction of a metal carbene with an allylic compound, resulting in a organic-chemistry.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgrsc.org This reaction typically involves the formation of a sulfur ylide intermediate when an allyl sulfide is used as the substrate. nih.govuh.edu

This compound serves as a precursor to the metal carbene, which is generated in the presence of a transition metal catalyst, such as those based on rhodium, copper, or cobalt. nih.govrochester.edu The reaction proceeds via the nucleophilic attack of the sulfur atom of the allyl sulfide on the electrophilic metal carbene, forming a sulfonium (B1226848) ylide. nih.gov This ylide then undergoes a concerted organic-chemistry.orgwikipedia.org-sigmatropic rearrangement to yield the final homoallylic sulfide product. nih.govuh.edu

The scope of the Doyle-Kirmse reaction has been expanded to include a variety of allylic substrates, including allyl amines and allyl halides, as well as propargylic sulfides, which lead to the formation of allenes. wikipedia.orgrochester.edu Enantioselective variants of this reaction have been developed using chiral catalysts, allowing for the stereoselective formation of the new carbon-carbon bond. wikipedia.orgrsc.org Biocatalytic versions using engineered myoglobin have also been reported, demonstrating high efficiency and enantioselectivity. nih.govrochester.edu

Table 2: Catalysts and Substrates in Doyle-Kirmse Reaction Variants

| Catalyst | Diazo Compound | Allylic/Propargylic Substrate | Product Type |

| Rhodium(II) acetate | This compound | Allyl sulfides | Homoallylic sulfides |

| Copper(I) complexes | Ethyl diazoacetate | Allyl amines | Homoallylic amines |

| Cobalt complexes | This compound | Allyl halides | Homoallylic halides |

| Engineered Myoglobin | Ethyl α-diazoacetate | Propargyl sulfides | Allenyl sulfides |

Wolff Rearrangement Considerations

The Wolff rearrangement is a key reaction of α-diazocarbonyl compounds, including this compound, which converts them into ketenes through the loss of dinitrogen and a concurrent 1,2-rearrangement. nih.govresearchgate.net This rearrangement can be initiated thermally, photochemically, or through transition metal catalysis. researchgate.netresearchgate.net For this compound, the reaction proceeds through the formation of a phenylketene intermediate, which is highly reactive. This intermediate can then be trapped by various nucleophiles. nih.goviastate.edu For instance, in the presence of water, it yields phenylacetic acid; with alcohols, it forms esters; and with amines, it produces amides. nih.goviastate.edu

The mechanism of the Wolff rearrangement has been a topic of considerable discussion, with evidence supporting both a concerted pathway and a stepwise pathway involving a carbene intermediate. nih.govresearchgate.net The specific pathway can be influenced by the reaction conditions. Photochemical and metal-catalyzed versions of the reaction are often preferred over thermal methods, as they can be carried out at significantly lower temperatures, minimizing side reactions. researchgate.netnih.gov Silver(I) oxide is a commonly used catalyst that has proven effective for this transformation. researchgate.net

A critical consideration in the Wolff rearrangement of substituted α-diazoketones is the migratory aptitude of the substituents. In the case of this compound, the migrating group is the phenyl substituent. It has been noted that under thermolytic conditions, the phenyl group migrates preferentially over alkyl groups like methyl. nih.gov However, the alkoxy group of the ester does not participate in the migration. nih.gov The stereochemistry of the migrating group is retained during the rearrangement, a feature that adds to the synthetic utility of this reaction. nih.gov

Table 1: Conditions and Products of Wolff Rearrangement of this compound

| Reaction Condition | Catalyst/Initiator | Nucleophile | Major Product |

|---|---|---|---|

| Thermal | Heat | Water | Phenylacetic acid |

| Photochemical | UV Light | Ethanol | Ethyl phenylacetate |

| Metal-catalyzed | Silver(I) oxide (Ag₂O) | Ammonia | Phenylacetamide |

Buchner Ring Expansion Reactions

The Buchner ring expansion is a fundamental reaction in organic chemistry for synthesizing seven-membered rings from aromatic compounds using diazo compounds like this compound. wikipedia.orgyoutube.com The reaction, first reported by Eduard Buchner and Theodor Curtius in 1885, involves a two-step process. wikipedia.orgyoutube.com The initial step is the formation of a carbene from the diazo compound, which can be generated through thermal or photochemical methods, or more commonly, with the aid of a transition metal catalyst. wikipedia.org This carbene then reacts with an aromatic ring, such as benzene, in a cyclopropanation step to form a norcaradiene intermediate. wikipedia.org

The second step is a pericyclic, electrocyclic ring-opening of the norcaradiene intermediate to form the seven-membered cycloheptatriene ring system. wikipedia.org This ring expansion is a thermally allowed, concerted process. wikipedia.org The use of dirhodium catalysts in the 1980s was a significant advancement, allowing for the generation of single cyclopropane (B1198618) isomers in high yields and with greater selectivity. wikipedia.org

When this compound is used in the Buchner ring expansion with an arene like benzene, the resulting product is a substituted cycloheptatriene. The reaction can be performed under various conditions, and recent developments have demonstrated its viability in continuous flow systems, which can improve the practicality and scope of the reaction. Current time information in Merrimack County, US. Enantioselective versions of the intermolecular Buchner reaction have also been developed, leading to cycloheptatrienes with all-carbon quaternary centers in good to excellent enantioselectivity. Current time information in Merrimack County, US.

Table 2: Key Steps in the Buchner Ring Expansion

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Carbene Formation | Extrusion of nitrogen (N₂) from this compound, typically catalyzed by a rhodium or copper complex. | Phenyl(ethoxycarbonyl)carbene |

| 2. Cyclopropanation | Addition of the carbene to the aromatic ring. | Norcaradiene derivative |

| 3. Ring Expansion | Electrocyclic opening of the cyclopropane ring. | Ethyl 7-phenylcyclohepta-1,3,5-triene-7-carboxylate |

Azide Insertion Reactions

The reaction of this compound can be extended to insertion reactions with compounds containing N-H bonds, such as azides, though this is more commonly demonstrated with amines. The reaction proceeds via a carbene intermediate generated from the diazoacetate, which then inserts into the N-H bond. iastate.edu Transition-metal complexes, particularly those involving rhodium, copper, or iron, are effective catalysts for mediating these N-H insertion reactions. iastate.edu

The proposed mechanism for such an insertion, by analogy with amine substrates, involves the formation of a metal carbene complex from this compound. iastate.edu The azide would then act as a nucleophile, attacking the electrophilic carbene carbon of the metal-carbene intermediate. This is followed by a proton transfer, leading to the formation of the N-H insertion product and regeneration of the catalyst. Studies with para-substituted anilines have shown that electron-donating groups on the amine enhance the reaction rate, which is consistent with a rate-determining step involving nucleophilic attack by the amine on the metal carbene. iastate.edu A similar electronic effect would be expected for substituted azides.

These insertion reactions are typically rapid and can produce high yields of the corresponding N-substituted glycine ester derivatives in a one-pot procedure. iastate.edu The efficiency of the reaction can be influenced by the nature of the catalyst and the specific substituents on the azide.

Table 3: Proposed Mechanistic Steps for Azide Insertion

| Step | Description |

|---|---|

| 1. Catalyst Activation | Formation of an active metal carbene complex from this compound and a transition metal catalyst. |

| 2. Nucleophilic Attack | The terminal nitrogen of the azide attacks the electrophilic carbene carbon of the complex. |

| 3. Proton Transfer | A proton is transferred from the azide nitrogen to the carbon, breaking the N-H bond. |

| 4. Product Formation | The N-substituted product is released, and the catalyst is regenerated. |

Catalysis in Reactions Involving Ethyl 2 Diazo 2 Phenylacetate

Transition Metal Catalysis

Transition metal catalysts form transient metal-carbene intermediates with the fragment generated from ethyl 2-diazo-2-phenylacetate. This interaction tempers the high reactivity of the free carbene, allowing for controlled and selective chemical bond formations.

Copper-Catalyzed Reactions

Copper is one of the most extensively used metals for catalyzing reactions of diazo compounds. Copper(I) and Copper(II) complexes readily react with this compound to generate copper-carbene species, which are central to a variety of synthetic transformations.

A mild and catalytic method for the synthesis of enamino esters and enaminones involves the copper-catalyzed coupling of thioamides with donor/acceptor-substituted diazocarbonyl compounds like this compound. nih.gov This approach is notable for its chemo- and diastereoselectivity. nih.gov The reaction proceeds efficiently using copper(I) bromide as a catalyst, providing the desired products in shorter reaction times compared to rhodium or ruthenium catalysts. nih.gov

The process involves the reaction of a thioamide with this compound in the presence of a copper(I) salt. Various copper(I) catalysts have proven effective, with CuBr showing excellent results at a temperature of 40 °C. nih.gov

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | CuBr (5) | Dichloroethane | 40 | 1 | 95 | nih.gov |

| 2 | CuCl (5) | Dichloroethane | 40 | 1 | 93 | nih.gov |

| 3 | CuI (5) | Dichloroethane | 40 | 1.5 | 94 | nih.gov |

| 4 | CuOTf (5) | Dichloroethane | 40 | 1.5 | 92 | nih.gov |

A sustainable and efficient method for glycosylation utilizes copper catalysts to activate this compound (EDPA)-based thioglycoside donors. mdpi.com This strategy presents an alternative to traditional glycosylation methods that often necessitate harsh conditions or precious metal catalysts. mdpi.comresearchgate.netscilit.com The methodology involves the generation of a copper carbene from this compound, which then facilitates the intramolecular activation of a thioglycoside. mdpi.comresearchgate.net This leads to the formation of a glycosyl sulfonium (B1226848) ion, which subsequently generates an oxocarbenium ion, the key intermediate for glycosidic bond formation. mdpi.comresearchgate.net

This approach is compatible with a wide range of O-nucleophiles (primary, secondary, and tertiary alcohols), various glycosyl donors, and different protecting groups. mdpi.comresearchgate.net A key advantage is its orthogonality to conventional thioglycoside and alkyne donors, which has been successfully leveraged in the iterative synthesis of trisaccharides. mdpi.comscilit.com

| Donor | Acceptor (Nucleophile) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| EDPA-glucose derivative | 1-Propanol | Cu(I)OTf | 85 | mdpi.com |

| EDPA-glucose derivative | 2-Propanol | Cu(I)OTf | 92 | mdpi.com |

| EDPA-mannose derivative | Cholesterol | Cu(I)OTf | 78 | mdpi.com |

Copper-catalyzed reactions of this compound can lead to both homocoupling and heterocoupling products. Homocoupling, the dimerization of the carbene species, results in the formation of diethyl 2,3-diphenylsuccinate. This is often a competing side reaction in many carbene transfer processes.

Heterocoupling reactions are synthetically more valuable and involve the reaction of the copper carbene with a different substrate. A notable example is the copper-catalyzed coupling of α-substituted-α-diazoesters with terminal alkynes to produce substituted allenoates. nih.gov This reaction constructs the allene (B1206475) framework through the bimolecular coupling of the two components. While this reaction has been described for various α-diazoesters, the principle extends to this compound. The mechanism is thought to involve the formation of a copper carbene, which reacts with the terminal alkyne. nih.gov The initially formed alkynoate can then isomerize to the more stable allenoate product. nih.gov

Chiral copper complexes are effective catalysts for a variety of asymmetric transformations involving this compound and related diazo compounds. ppor.az A primary application is in the asymmetric cyclopropanation of olefins. For instance, chiral copper-bipyridine complexes catalyze the reaction of ethyl diazoacetate with styrene (B11656) to produce cyclopropanecarboxylates with enantiomeric excess. hku.hk The steric and electronic properties of the chiral ligand are crucial in determining the level of asymmetric induction. ppor.azhku.hk

The mechanism of these reactions involves the formation of a chiral copper-carbene intermediate. The olefin then approaches this intermediate in a trajectory dictated by the chiral environment of the ligand, leading to the enantioselective formation of one cyclopropane (B1198618) enantiomer over the other. Triflate derivatives of both Cu(I) and Cu(II) complexes with chiral ligands have been shown to be active catalysts in these transformations. ppor.az Other chiral ligands, such as those based on bis-oxazolines and aziridine-functionalized organophosphorus compounds, have also been successfully employed in copper-catalyzed asymmetric reactions. ciac.jl.cnmdpi.com

| Catalyst System | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| Chiral Cu(I)-Bipyridine Complex | ~4:1 | Up to 70% (for trans) | hku.hk |

| Chiral Cu(I)-Bis-oxazoline Complex | Not Reported | Up to 95% | ciac.jl.cn |

Iron-Catalyzed Reactions

Iron, being an earth-abundant and low-toxicity metal, has emerged as an attractive alternative to precious metals like rhodium and ruthenium for catalyzing diazo compound transformations. oup.comrsc.org Iron complexes, particularly iron porphyrins, can effectively catalyze a range of reactions involving this compound and its analogues. oup.comiastate.eduoup.com

Key iron-catalyzed reactions include:

N-H Insertion: Iron(III) tetraphenylporphyrin (B126558) chloride, Fe(TPP)Cl, is an efficient catalyst for the insertion of carbenes derived from ethyl diazoacetate into the N-H bonds of various aliphatic and aromatic amines. iastate.edu The reaction is proposed to proceed through the formation of an iron(III) porphyrin carbene complex, which is then attacked by the amine. iastate.edu Electron-donating groups on aniline (B41778) derivatives enhance the reaction rate. iastate.edu

C-H Functionalization/Insertion: Iron catalysts can promote the insertion of carbenes into C-H bonds. nih.govthieme-connect.com This allows for the direct functionalization of hydrocarbons, although selectivity can be a challenge. Iron porphyrin complexes have been used to functionalize N-heterocycles like pyrrole. nih.gov

Cyclopropanation: Similar to copper, iron complexes catalyze the cyclopropanation of olefins. oup.comoup.com Iron porphyrin catalysts have been shown to afford complementary diastereoselectivity to that of Rh₂(OAc)₄ in many cases. oup.com

The versatility of iron catalysts stems from their ability to readily change oxidation states and exhibit Lewis acidic character, providing multiple pathways for activating diazo compounds. oup.com

| Amine Substrate | Product Yield (%) | Reference |

|---|---|---|

| Piperidine | 97 | iastate.edu |

| Aniline | 85 | iastate.edu |

| Benzylamine | 91 | iastate.edu |

| Morpholine | 95 | iastate.edu |

Carbene Transfer to Isocyanides

The reaction of diazo compounds with isocyanides represents a powerful method for the formation of ketenimines, which are valuable intermediates in organic synthesis. While specific studies focusing solely on this compound are limited, the general mechanism can be understood from related systems. Palladium(II) complexes, for instance, have been shown to catalyze the cross-coupling of various diazo compounds with isocyanides. researchgate.net The catalytic cycle is believed to commence with the formation of a Pd(II)-isocyanide complex, which then reacts with the diazo compound. This is followed by a migratory insertion of the resulting palladium-carbene into the isocyanide. A key feature of this process is that the palladium catalyst likely remains in the +2 oxidation state throughout the cycle. researchgate.net

This reaction pathway can be summarized as follows:

Formation of an active Pd(II)-isocyanide catalytic species.

Reaction with the diazo compound to form a palladium-carbene intermediate.

Migratory insertion of the carbene into the isocyanide ligand.

Release of the ketenimine product and regeneration of the catalyst.

This methodology offers a broad substrate scope and high functional group tolerance, suggesting its potential applicability to this compound for the synthesis of highly substituted ketenimines. researchgate.net

Cyclopropanation Reactions

Cyclopropanation reactions utilizing this compound and its analogs are well-established, with various transition metal catalysts enabling the transfer of the phenyl-carbene moiety to a wide range of alkenes. These reactions are of significant interest due to the prevalence of the cyclopropane motif in biologically active molecules. organic-chemistry.org

The choice of catalyst plays a crucial role in determining the efficiency and stereoselectivity of the cyclopropanation. Both copper and rhodium complexes are effective catalysts, often leading to high yields of the corresponding cyclopropane products. researcher.life For instance, the reaction of phenyldiazomethane (B1605601) with electron-deficient alkenes is efficiently catalyzed by Rh₂(OAc)₄. researcher.life Doubly activated electron-deficient alkenes can even react with ethyl diazoacetate without a metal catalyst, proceeding through a Michael Initiated Ring Closure (MIRC) mechanism to yield highly diastereoselective cyclopropanes. nih.gov

The stereochemistry of the resulting cyclopropane is a key aspect of these reactions. The cyclopropanation of alkenes is a stereospecific process where the stereochemistry of the starting alkene is retained in the product. nih.gov This means that a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will result in a trans-cyclopropane. This syn-addition is a general feature of metal-catalyzed cyclopropanation reactions. nih.gov

Below is a table summarizing representative cyclopropanation reactions with diazoacetates:

| Catalyst | Alkene Substrate | Diazo Compound | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Ref. |

| Rh₂(OAc)₄ | Styrene | Ethyl diazoacetate | Toluene | High | - | researcher.life |

| Cu(acac)₂ | Chalcone | Phenyldiazomethane | Toluene | 95 | - | researcher.life |

| None | Benzylidene malononitrile | Ethyl diazoacetate | - | High | >99:1 | nih.gov |

| Ru(II)-Pheox | 2-bromo-3-methylbut-1-ene | Ethyl diazoacetate | DCM | 97 | 55:45 | nih.gov |

Enantioselective O-H Insertion Catalysis

The insertion of carbenes into O-H bonds provides a direct route to α-alkoxy and α-hydroxy carbonyl compounds. Achieving high enantioselectivity in these reactions has been a significant challenge. However, recent advancements have led to the development of effective catalytic systems for this transformation.

A notable breakthrough involves the use of a copper/bisazaferrocene catalyst for the enantioselective O-H insertion of α-aryl-α-diazo esters into alcohols. mdpi.com This system has demonstrated the ability to generate α-alkoxy esters with good to excellent enantiomeric excess (ee). A key finding in this research was the beneficial effect of adding a small amount of water to the reaction, which significantly enhanced the enantioselectivity. mdpi.com

The reaction of various α-aryl-α-diazo esters with 2-trimethylsilylethanol, catalyzed by a copper/bisazaferrocene complex, has been shown to proceed in high yields and with good enantioselectivity for a range of electronically diverse aromatic substituents. mdpi.com

The following table presents data on the enantioselective O-H insertion of various diazo esters:

| Diazo Ester Substituent (Aryl group) | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | 86 | 86 |

| 2-Chlorophenyl | 88 | 85 |

| 3-Chlorophenyl | 94 | 88 |

| 4-Chlorophenyl | 95 | 89 |

| 4-Bromophenyl | 96 | 90 |

| 4-Methoxyphenyl | 98 | 85 |

| 2-Naphthyl | 93 | 92 |

Data sourced from a study on copper/bisazaferrocene-catalyzed O-H insertions. mdpi.com

Iron Porphyrin Catalysts

Iron porphyrin complexes have emerged as highly effective catalysts for a variety of carbene transfer reactions, including cyclopropanation and N-H insertion, using ethyl diazoacetate (EDA) as the carbene source. organic-chemistry.org These catalysts are attractive due to their low cost and biological relevance, mimicking the reactivity of cytochrome P-450 enzymes.

In cyclopropanation reactions, iron(II) porphyrin complexes are generally considered the active catalytic species. organic-chemistry.org Iron(III) porphyrins can be reduced in situ by EDA to the active Fe(II) state. These catalysts typically afford trans-enriched cyclopropyl (B3062369) esters. organic-chemistry.org Chiral iron porphyrin complexes have been developed to achieve asymmetric cyclopropanation, although the enantioselectivities can be modest depending on the catalyst structure and reaction conditions. For example, the Halterman catalyst has been used in the cyclopropanation of styrene with EDA, showing moderate enantioselectivity.

Iron porphyrins also catalyze the insertion of carbenes into N-H bonds of amines. Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl) is an efficient catalyst for the N-H insertion of EDA into a variety of aliphatic and aromatic amines, with yields ranging from 68% to 97%. Mechanistic studies suggest that the reaction proceeds through a rate-determining nucleophilic attack of the amine on an iron carbene complex.

The table below showcases the catalytic activity of iron porphyrins in N-H insertion reactions:

| Amine | Catalyst | Yield (%) |

| Piperidine | Fe(TPP)Cl | 95 |

| Pyrrolidine | Fe(TPP)Cl | 92 |

| Morpholine | Fe(TPP)Cl | 97 |

| Aniline | Fe(TPP)Cl | 85 |

| Benzylamine | Fe(TPP)Cl | 90 |

Data for single EDA insertion into various amines with 1 mol % Fe(TPP)Cl.

Rhodium-Catalyzed Reactions

Rhodium complexes, particularly dirhodium(II) carboxylates, are among the most versatile and widely used catalysts for reactions involving diazo compounds. They efficiently promote the decomposition of diazo compounds to generate rhodium-carbene intermediates, which then undergo a variety of transformations.

Diazo Decomposition and Carbene Formation

The catalytic cycle of rhodium-catalyzed reactions of diazo compounds begins with the coordination of the diazo compound to the rhodium center. This is followed by the rate-limiting extrusion of dinitrogen (N₂) to form a rhodium-carbene intermediate. Kinetic isotope effect studies have provided strong evidence for this mechanism, indicating extensive C-N bond fission in the transition state.

The electrophilic rhodium(II) carbene is a key intermediate that can undergo a variety of subsequent reactions. The nature of the substituents on the diazo compound and the ligands on the rhodium catalyst significantly influence the reactivity and selectivity of these transformations. For instance, donor/acceptor-substituted carbenes, such as those derived from this compound, exhibit attenuated reactivity compared to acceptor-only carbenes, leading to more selective reactions.

The formation of the rhodium-carbene intermediate can be represented as follows:

Rh₂(L)₄ + N₂CH(Ph)CO₂Et → [Rh₂(L)₄(N₂CH(Ph)CO₂Et)] → [Rh₂(L)₄(=C(Ph)CO₂Et)] + N₂

This intermediate is the starting point for a wide array of synthetic transformations, including insertion, cyclopropanation, and ylide formation.

Dirhodium(II) Complexes in N-H Insertion

Dirhodium(II) complexes are highly effective catalysts for the insertion of carbenes into N-H bonds, providing a direct method for the synthesis of α-amino acid derivatives. The reaction of methyl 2-diazophenylacetate with various N-H containing compounds, such as benzyl (B1604629) carbamate (B1207046), in the presence of chiral dirhodium(II) catalysts, results in good yields of the corresponding N-H insertion products. researchgate.net

However, achieving high levels of stereoselectivity in these reactions has proven to be challenging. Studies using various chiral dirhodium(II) carboxylate catalysts have shown that while the N-H insertion proceeds efficiently, the enantiomeric excess of the products is often low. researchgate.net For example, the reaction of methyl 2-diazophenylacetate with benzyl carbamate using several different chiral dirhodium(II) catalysts resulted in less than 5% ee in all cases. researchgate.net

A recent development in this area is a silver(I)/dirhodium(II) catalytic platform for the asymmetric N-H insertion of donor/acceptor diazo compounds into heteroaromatics. A combination of Rh₂(OAc)₄ and a chiral silver(I) phosphate (B84403) dimer has been shown to enable asymmetric carbene insertion reactions with up to 98% ee.

The following table provides results for the N-H insertion of methyl 2-diazophenylacetate into benzyl carbamate with different chiral dirhodium(II) catalysts:

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Dirhodium(II) Catalyst 1 | 85 | <5 |

| Chiral Dirhodium(II) Catalyst 2 | 90 | <5 |

| Chiral Dirhodium(II) Catalyst 3 | 88 | <5 |

Data from a study on N-H insertion reactions of rhodium carbenoids. researchgate.net

Cobalt-Catalyzed Reactions

Metal-Free and Organocatalysis

To circumvent the cost and potential toxicity of metal catalysts, metal-free and organocatalytic methods have been developed for reactions involving this compound.

Strong Brønsted acids, such as trifluoromethanesulfonic acid (CF₃SO₃H, triflic acid), can catalyze the reaction of diazo compounds with various nucleophiles. d-nb.inforesearchgate.net The mechanism does not involve a carbene intermediate. Instead, the Brønsted acid protonates the diazo compound to form a highly reactive diazonium ion. d-nb.info This ion is an excellent leaving group (N₂), and it is readily displaced by a nucleophile. For instance, reactions with carbonyl compounds in the presence of a Brønsted acid catalyst can lead to the synthesis of a diverse range of 3-oxo-esters. researchgate.netnih.gov

| Catalyst | Reaction Type | Key Intermediate | Example Nucleophile | Product Class |

|---|---|---|---|---|

| CF₃SO₃H (Triflic Acid) | Nucleophilic Substitution | Diazonium ion | Ketones, Aldehydes | 3-Oxo-esters |

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. Mesoporous silica (B1680970) materials like SBA-15 are excellent supports for catalysts due to their high surface area and ordered pore structure. researchgate.netnih.govresearchgate.net Strong acids like trifluoromethanesulfonic acid (TFMSA) can be immobilized onto the SBA-15 support (denoted as TFMSA@SBA-15). This creates a solid acid catalyst that can replace homogeneous Brønsted acids like CF₃SO₃H. Such heterogeneous catalysts can be employed in reactions like the esterification of acetic acid with methanol, demonstrating their potential to facilitate acid-catalyzed transformations in a more sustainable manner. researchgate.net The application of TFMSA@SBA-15 to reactions of this compound would follow the same Brønsted acid-catalyzed pathway, involving the formation of a diazonium ion, but with the benefits of a solid, reusable catalyst system.

Chiral Guanidine (B92328) Catalysis in Asymmetric N-H Insertion

The asymmetric insertion of carbenes into N-H bonds is a powerful method for the synthesis of chiral α-amino acid derivatives. While not extensively documented specifically for this compound, the cooperative catalysis of a rhodium(II) complex and a chiral guanidine has been effectively applied to the asymmetric N-H insertion reactions of other α-aryldiazoacetates with anilines and imines. This methodology provides a strong precedent for the potential application with this compound.

The catalytic cycle typically begins with the dinitrogen extrusion from the diazo compound by the rhodium(II) catalyst to form a rhodium-carbene intermediate. This highly reactive species then interacts with an amine. The role of the chiral guanidine catalyst is crucial in the subsequent proton transfer step, which is often the enantioselectivity-determining step. The guanidine, acting as a Brønsted base, facilitates a proton transfer, and its chiral environment dictates the stereochemical outcome of the final product.

Theoretical studies, such as Density Functional Theory (DFT) calculations, on the Rh(II)/guanidine-catalyzed asymmetric N-H bond insertion of benzophenone (B1666685) imine with an α-diazoester have elucidated the mechanism. dntb.gov.ua These studies suggest that the reaction proceeds through the formation of a C-N bond followed by an enantioselective H-shift. The chiral guanidinium, formed in situ, acts as a chiral proton shuttle, creating a hydrogen-bonding network that controls the stereochemistry of the protonation. dntb.gov.ua The steric and electronic properties of the chiral guanidine catalyst, particularly the substituents on its chiral backbone, are key to achieving high enantioselectivity. dntb.gov.ua

In a representative system, the combination of an achiral dirhodium(II) carboxylate, such as Rh₂(OAc)₄, and a chiral guanidine derivative can effectively catalyze the enantioselective insertion of α-diazoesters into the N-H bonds of anilines. The results for the reaction of methyl phenyldiazoacetate with various anilines are summarized in the table below, showcasing the yields and enantioselectivities achieved with this cooperative catalytic system.

Table 1: Chiral Guanidine/Rh₂(TPA)₄ Catalyzed Asymmetric N-H Insertion of Methyl Phenyldiazoacetate with Anilines

| Entry | Aniline (substituent) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | H | 95 | 68 |

| 2 | 4-MeO | 96 | 65 |

| 3 | 4-Me | 94 | 69 |

| 4 | 4-Cl | 98 | 71 |

| 5 | 4-Br | 95 | 70 |

| 6 | 3-Me | 96 | 67 |

Chiral Phosphoric Acid Catalysis in Cascade Reactions

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations, including cascade reactions. These catalysts act as bifunctional Brønsted acids, capable of activating both the electrophile and the nucleophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction within a well-organized transition state.

While specific examples of cascade reactions involving this compound catalyzed by chiral phosphoric acids are not prominently reported in the literature, the reactivity of diazo compounds in CPA-catalyzed annulation reactions provides a clear indication of their potential. For instance, a highly diastereo- and enantioselective (4+1) annulation of 3-diazooxindoles with para-quinone methides has been successfully developed using a chiral phosphoric acid catalyst. dntb.gov.ua This reaction proceeds through a cascade sequence initiated by the nucleophilic attack of the diazo compound on the CPA-activated quinone methide.

In this illustrative cascade, the chiral phosphoric acid protonates the hydroxyl group of the para-quinone methide, enhancing its electrophilicity. The diazo compound then adds to the activated intermediate. A subsequent intramolecular cyclization, followed by the elimination of dinitrogen, leads to the formation of a spirocyclic dihydrobenzofuran scaffold with the creation of multiple stereocenters with high stereocontrol. This type of transformation highlights the capability of chiral phosphoric acids to orchestrate complex cascade reactions involving diazo compounds.

The scope of such a reaction is often broad, accommodating a variety of substituents on both the diazo compound and the quinone methide, as shown in the table below which summarizes the results for the (4+1) annulation of 3-diazooxindoles.

Table 2: Chiral Phosphoric Acid-Catalyzed (4+1) Annulation of 3-Diazooxindoles with p-Quinone Methides

| Entry | Substituent on Diazooxindole (R¹) | Substituent on Quinone Methide (R²) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | H | H | 95 | >20:1 | 96 |

| 2 | 5-Me | H | 92 | >20:1 | 95 |

| 3 | 5-Cl | H | 96 | >20:1 | 97 |

| 4 | H | Me | 93 | >20:1 | 94 |

| 5 | H | t-Bu | 90 | >20:1 | 98 |

Biocatalysis

Vanadium-Dependent Haloperoxidases (VHPOs) in Diazo Synthesis

A chemoenzymatic strategy for the synthesis of stabilized diazo compounds, including this compound, has been developed utilizing vanadium-dependent haloperoxidases (VHPOs). This approach presents a more sustainable alternative to traditional methods that often rely on toxic and unstable reagents. The process involves the initial formation of a hydrazone from the corresponding carbonyl compound, which is then subjected to VHPO-catalyzed oxidation of the nitrogen-nitrogen bond to yield the diazo compound.

The study of the oxidation of ethyl 2-hydrazinylidene-2-phenylacetate to produce this compound has demonstrated the effectiveness of this biocatalytic system. The chloroperoxidase from Curvularia inaequalis (CiVCPO) has been identified as a particularly suitable biocatalyst for this transformation. VHPOs are attractive for chemical synthesis due to their ease of recombinant expression, stability, and lack of requirement for a complex turnover system.

Enzymatic Halide Recycling Mechanisms

The VHPO-catalyzed synthesis of diazo compounds operates through an enzymatic halide recycling mechanism. In this process, the VHPO utilizes a catalytic amount of a halide salt (e.g., bromide or chloride) and hydrogen peroxide as the terminal oxidant. The enzyme's active site contains a vanadate (B1173111) cofactor that reacts with hydrogen peroxide to form a peroxo-vanadium intermediate. This intermediate then oxidizes the halide ion (X⁻) to generate a hypohalous acid (HOX) or a related electrophilic halogenating species.